(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride
Description
(3-Imidazol-1-ylcyclobutyl)methanamine dihydrochloride is a bicyclic organic compound featuring a cyclobutane ring substituted with an imidazole group at the 3-position and a methanamine moiety. While specific data for this compound are absent in the provided evidence, its structural analogs (e.g., imidazole- and cyclobutane-containing amines) suggest roles in drug discovery, particularly in central nervous system (CNS) disorders or enzyme inhibition .
Properties
IUPAC Name |
(3-imidazol-1-ylcyclobutyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-5-7-3-8(4-7)11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFDCIOPFBFZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CN=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-46-4 | |
| Record name | [(1r,3r)-3-(1H-imidazol-1-yl)cyclobutyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride typically involves the following steps:
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Formation of the Cyclobutyl Intermediate: : The initial step involves the preparation of a cyclobutyl intermediate. This can be achieved through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
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Attachment of the Imidazole Ring: : The cyclobutyl intermediate is then reacted with imidazole in the presence of a base, such as sodium hydride or potassium carbonate, to form the (3-Imidazol-1-ylcyclobutyl) intermediate.
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Introduction of the Methanamine Group: : The final step involves the introduction of the methanamine group. This can be done by reacting the (3-Imidazol-1-ylcyclobutyl) intermediate with formaldehyde and ammonium chloride under reductive amination conditions.
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Formation of the Dihydrochloride Salt: : The free base form of the compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
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Industry: : It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Imidazol-1-ylcyclobutyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The cyclobutyl and methanamine groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares key structural features and properties of (3-Imidazol-1-ylcyclobutyl)methanamine dihydrochloride with related compounds:
Key Differences and Implications
Ring Size and Strain :
- Cyclobutane (4-membered) vs. cyclopropane (3-membered): Cyclopropane’s higher ring strain may increase reactivity but reduce metabolic stability compared to cyclobutane .
- Azetidine (4-membered nitrogen-containing ring) in offers different electronic properties due to the heteroatom .
Substituent Effects :
- Chloro or methyl groups on aromatic systems (e.g., phenyl or imidazole) modulate lipophilicity and electronic effects, influencing receptor binding .
- Ethylamine linkers () improve aqueous solubility, critical for bioavailability in CNS drugs .
Pharmacological Potential: Imidazole-containing amines are common in TAAR1 agonists (e.g., Ulotaront, ) and kinase inhibitors, suggesting similar therapeutic avenues . Indazole derivatives () are prevalent in anticancer and anti-inflammatory agents due to their planar aromatic systems .
Q & A
What are the optimal synthetic routes for (3-Imidazol-1-ylcyclobutyl)methanamine dihydrochloride?
Basic Research Question
The synthesis typically involves two stages: (1) formation of the parent amine and (2) conversion to the dihydrochloride salt. Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or alkylation of pre-functionalized cyclobutanes . For imidazole coupling, nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is used to attach the imidazole ring to the cyclobutyl scaffold. The final dihydrochloride salt is obtained by treating the free base with HCl gas or concentrated HCl in anhydrous solvents like ethanol . Purification via recrystallization (using ethanol/water mixtures) or HPLC is critical to achieve >95% purity .
How should researchers characterize the compound’s structural and chemical properties?
Basic Research Question
Key characterization methods include:
- NMR spectroscopy : Confirm cyclobutyl ring geometry (e.g., H NMR coupling constants for ring protons) and imidazole substitution patterns .
- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H] at m/z corresponding to CHN·2HCl).
- X-ray crystallography : Resolve 3D conformation, particularly steric effects from the cyclobutyl-imidazole junction .
- Elemental analysis : Validate chloride content (theoretical Cl: ~25.4% for dihydrochloride) .
What are the stability considerations for long-term storage of this compound?
Basic Research Question
The dihydrochloride form enhances stability compared to the free base. Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Monitor pH in solution (target pH 4–6 for aqueous buffers) to avoid imidazole ring protonation shifts . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .
How does the cyclobutyl-imidazole scaffold influence structure-activity relationships (SAR) in receptor binding?
Advanced Research Question
The rigid cyclobutyl ring imposes conformational constraints, potentially enhancing selectivity for target receptors (e.g., G-protein-coupled receptors). Compared to phenyl or pyridyl analogs, cyclobutyl derivatives exhibit reduced steric bulk, which may improve binding pocket compatibility . Computational docking (AutoDock Vina) and QSAR models suggest that the imidazole’s nitrogen atoms participate in hydrogen bonding, while the cyclobutyl group modulates lipophilicity (logP ≈ 1.2) . Validate via competitive binding assays (e.g., radioligand displacement) .
What experimental strategies resolve contradictions in reported solubility data?
Advanced Research Question
Discrepancies in aqueous solubility (e.g., 25 mg/mL vs. 10 mg/mL) may arise from pH variations or salt form impurities. Use standardized protocols:
- Prepare saturated solutions in PBS (pH 7.4) and measure via UV-Vis (λmax ~260 nm for imidazole) .
- Compare with HPLC quantification (C18 column, acetonitrile/water mobile phase) .
- Control counterion content (e.g., chloride ion titration) to confirm dihydrochloride stoichiometry .
How can tautomerism of the imidazole ring affect biological activity?
Advanced Research Question
Imidazole tautomerism (1H vs. 3H forms) alters hydrogen-bonding capacity. For (3-Imidazol-1-ylcyclobutyl)methanamine, H NMR in DO reveals dominant 1H tautomer (>90%) due to stabilization by the cyclobutyl group’s electron-donating effects . However, in hydrophobic environments (e.g., lipid membranes), tautomer ratios may shift. Use N-labeled compounds and NMR titration to map tautomer-specific interactions with target enzymes .
What methodologies are recommended for synthesizing derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
Derivatize the methanamine group or imidazole ring:
- N-Alkylation : React with alkyl halides (e.g., methyl iodide) to improve metabolic stability .
- Prodrug strategies : Introduce ester or carbamate groups at the amine for enhanced bioavailability .
- Imidazole substitution : Replace 1H-imidazole with 2-methylimidazole to modulate pKa and membrane permeability .
Screen derivatives via in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
How can researchers address inconsistencies in enzyme inhibition assays?
Advanced Research Question
Variability in IC values (e.g., 50 nM vs. 200 nM) may stem from assay conditions. Standardize:
- Enzyme source : Use recombinant enzymes from the same expression system (e.g., HEK293 vs. E. coli) .
- Cofactor concentrations : Optimize Mg or ATP levels for kinase assays .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
Statistical analysis (ANOVA with post-hoc tests) can identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
